molecular formula C9H22Cl2N2 B1383298 (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride CAS No. 1803608-78-7

(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride

Cat. No.: B1383298
CAS No.: 1803608-78-7
M. Wt: 229.19 g/mol
InChI Key: MPEKUUXQLPFXFR-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C9H20N2·2HCl. It is known for its unique structure, which includes a cyclopropyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride typically involves the reaction of appropriate amines with cyclopropyl-containing intermediates. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through crystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms .

Scientific Research Applications

(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in (2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride imparts unique steric and electronic properties, distinguishing it from similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Biological Activity

(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride, with the CAS number 1803608-78-7, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemical research. This compound features a unique structural configuration that includes both a primary amine and a cyclopropyl moiety, which may influence its biological interactions and potential applications.

Structural Characteristics

The molecular formula of this compound is C9H20N2C_9H_{20}N_2 with a molecular weight of approximately 156.27 g/mol. Its systematic nomenclature indicates the presence of multiple functional groups, which may play significant roles in its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Neurotransmitter Modulation : Compounds with amine functionalities often interact with neurotransmitter systems, potentially acting as precursors or modulators.
  • Antioxidant Properties : Some amines exhibit antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals.
  • Pharmacological Effects : The compound may interact with various receptors and enzymes, suggesting potential therapeutic applications.

1. Glycan Profiling

One significant application of this compound is in glycobiology, specifically for labeling N-glycans derived from glycoproteins. Research indicates that the reductive amination of this compound enhances detection sensitivity in mass spectrometry, allowing for improved profiling of glycan structures. This is crucial for understanding glycoprotein functions and their roles in biological processes.

2. Synthesis and Derivative Formation

The synthesis of this compound has been explored for creating complex molecules, including imidazolium salts and ionic liquids. These derivatives have diverse applications in chemical processes, highlighting the compound's versatility.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
1-Amino-2-propanolSimple amino alcoholUsed as a chiral building block
N,N-DimethylglycineDimethylated amino acidKnown for its role in methylation processes
CyclopropylamineContains cyclopropyl groupExhibits unique strain-related reactivity

The combination of cyclic and linear structural elements in this compound may enhance its binding properties compared to simpler analogs.

Properties

IUPAC Name

N'-methyl-N'-[1-(1-methylcyclopropyl)ethyl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8(9(2)4-5-9)11(3)7-6-10;;/h8H,4-7,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEKUUXQLPFXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C)N(C)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride
Reactant of Route 2
(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride
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(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride
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(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride
Reactant of Route 5
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(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride
Reactant of Route 6
(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride

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